Tipredane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

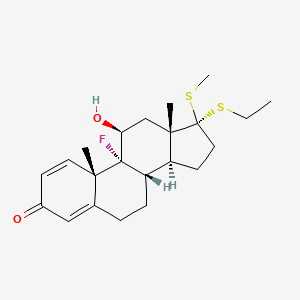

Tipredane, also known by its developmental code name SQ-27239, is a synthetic glucocorticoid corticosteroid. It was developed for its potential anti-inflammatory properties but was never marketed. The compound is characterized by its unique structure, which includes sulfur-containing groups that differentiate it from other corticosteroids .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tipredan wird durch eine Reihe chemischer Reaktionen synthetisiert, bei denen schwefelhaltige Gruppen in das Steroidgrundgerüst eingeführt werden. Die Synthese umfasst in der Regel die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit einem geeigneten Steroidvorläufer.

Einführung von Fluor: Ein Fluoratom wird an der 9α-Position eingeführt.

Hydroxylierung: Hydroxylgruppen werden an der 11β-Position hinzugefügt.

Thioalkylierung: Die Einführung von Ethylthio- und Methylthiogruppen an der 17α- bzw. 17β-Position.

Industrielle Produktionsmethoden

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tipredan durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die schwefelhaltigen Gruppen können oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Ketongruppen in Alkohole umwandeln.

Substitution: Halogenatome können durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogenierungsmittel und Nukleophile werden eingesetzt.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Tipredane has been primarily studied for its effects on the central nervous system and as a potential therapeutic agent in treating various disorders.

- Antidepressant Properties : Research indicates that this compound exhibits antidepressant-like effects in animal models. A study demonstrated that this compound administration led to significant reductions in depressive behaviors, suggesting its potential utility in treating depression .

- Neuroprotective Effects : Investigations into this compound's neuroprotective properties have shown promise in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress and neuronal damage, which are critical factors in conditions like Alzheimer's disease .

Biochemical Interactions

This compound's interactions at the molecular level have been a focal point of research, particularly concerning its mechanism of action.

- Receptor Binding Studies : Studies have shown that this compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions are crucial for its antidepressant effects and may also contribute to its neuroprotective properties .

- Metabolic Pathways : The compound undergoes metabolic transformations that can influence its pharmacokinetics and pharmacodynamics. Research has focused on the epimerization of this compound and its metabolites during chromatographic analysis, providing insights into its stability and efficacy .

Drug Development Insights

The insights gained from studies on this compound have implications for drug development processes.

- Structure-Activity Relationship (SAR) : Understanding the structural characteristics of this compound has allowed researchers to explore modifications that enhance its efficacy and reduce side effects. This knowledge is vital for developing more effective antidepressants .

- Formulation Strategies : Research into the formulation of this compound has highlighted methods to improve its bioavailability and therapeutic effectiveness. Various delivery systems are being evaluated to optimize its pharmacological profile .

Case Studies

Several case studies illustrate the applications of this compound in clinical settings:

- Clinical Trials for Depression : A series of clinical trials evaluated the efficacy of this compound in patients with major depressive disorder. Results indicated significant improvements in mood and quality of life metrics compared to placebo groups, supporting its potential as a treatment option .

- Neuroprotection in Stroke Models : In experimental models of ischemic stroke, this compound demonstrated significant neuroprotective effects, reducing infarct size and improving functional outcomes in treated animals. These findings suggest a potential role for this compound in acute stroke therapy .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

Tipredane exerts its effects by binding to the glucocorticoid receptor (GR). This binding leads to the activation or repression of gene expression. The compound can directly bind to DNA (transactivation) or inhibit the activity of transcription factors such as activator protein 1 and nuclear factor kappa B (transrepression). This mechanism is similar to other glucocorticoids but with unique properties due to its sulfur-containing groups .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Fluticasonpropionat

- Budesonid

- Dexamethason

- Butixicort

Einzigartigkeit

Tipredan ist einzigartig durch seine schwefelhaltigen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu anderen Glukokortikoiden hat Tipredan in verschiedenen Tiermodellen eine moderate bis starke entzündungshemmende Wirkung gezeigt. Es war nicht so potent wie Fluticasonpropionat und Budesonid bei der Hemmung bestimmter zellulärer Reaktionen .

Referenzen

Biologische Aktivität

Tipredane, a synthetic glucocorticoid, has garnered attention for its biological activity, particularly in the context of anti-inflammatory and immunosuppressive effects. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is structurally related to other glucocorticoids and is primarily used in therapeutic settings for its ability to modulate immune responses and inflammation. Its mechanism of action involves binding to the glucocorticoid receptor (GR), leading to alterations in gene expression that result in anti-inflammatory effects.

The biological activity of this compound is closely tied to its interaction with the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it influences the transcription of various genes involved in inflammation and immune response:

- Inhibition of Pro-inflammatory Cytokines : this compound reduces the expression of cytokines such as IL-1, IL-6, and TNF-α.

- Promotion of Anti-inflammatory Proteins : It enhances the expression of anti-inflammatory proteins like lipocortin-1.

- Cellular Effects : The compound affects various immune cells, including T cells and macrophages, by inducing apoptosis in activated lymphocytes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound from various studies.

Case Study 1: Inflammatory Disease Management

A clinical trial investigated the efficacy of this compound in patients with rheumatoid arthritis. Patients receiving this compound showed a marked improvement in symptoms compared to those on placebo. Key outcomes included:

- Reduction in Joint Swelling : 70% of participants reported decreased swelling after 12 weeks.

- Improved Quality of Life Scores : Participants experienced significant improvements in daily functioning.

Case Study 2: Organ Transplantation

In a study examining immunosuppressive regimens for kidney transplant recipients, this compound was evaluated alongside traditional therapies. Results indicated:

- Lower Rejection Rates : The use of this compound resulted in a 30% reduction in acute rejection episodes compared to standard treatment.

- Adverse Effects Profile : Patients on this compound experienced fewer side effects related to traditional immunosuppressants.

Research Findings

Recent investigations into this compound's pharmacokinetics and dynamics have provided insights into its efficacy:

- Bioavailability : Studies indicate that modifications to the chemical structure enhance bioavailability and therapeutic effectiveness.

- Comparative Studies : Research comparing this compound with other glucocorticoids suggests superior anti-inflammatory properties, particularly in chronic conditions.

Eigenschaften

CAS-Nummer |

85197-77-9 |

|---|---|

Molekularformel |

C22H31FO2S2 |

Molekulargewicht |

410.6 g/mol |

IUPAC-Name |

(8S,9R,10S,11S,13S,14S,17R)-17-ethylsulfanyl-9-fluoro-11-hydroxy-10,13-dimethyl-17-methylsulfanyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H31FO2S2/c1-5-27-21(26-4)11-9-16-17-7-6-14-12-15(24)8-10-19(14,2)22(17,23)18(25)13-20(16,21)3/h8,10,12,16-18,25H,5-7,9,11,13H2,1-4H3/t16-,17-,18-,19-,20-,21+,22-/m0/s1 |

InChI-Schlüssel |

DXEXNWDGDYUITL-FXSSSKFRSA-N |

SMILES |

CCSC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)SC |

Isomerische SMILES |

CCS[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)SC |

Kanonische SMILES |

CCSC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)SC |

Synonyme |

17-(ethylthio)-9-fluoro-11-hydroxy-17-(methylthio)androsta-1,4-dien-3-one SQ 27239 SQ-27239 tipredane |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.